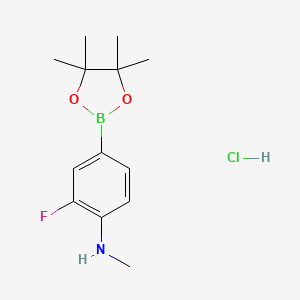

2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Beschreibung

This compound is a boronate ester derivative of aniline, featuring a fluorine atom at the ortho position (C2), an N-methyl group on the amine, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position (C4) (Figure 1). The hydrochloride salt enhances its crystallinity and stability, making it suitable for storage and handling in synthetic applications. Its molecular formula is inferred as C₁₃H₁₉BClFNO₂ based on structural analysis, with a molecular weight of approximately 286.3 g/mol .

Eigenschaften

IUPAC Name |

2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9;/h6-8,16H,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWTWYDMQNDSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves a multi-step reaction process. One common method is the Buchwald-Hartwig amination , which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: : Conversion of the aniline group to a nitro group.

Reduction: : Reduction of the nitro group to an amine.

Substitution: : Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: : Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of 2-fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene.

Reduction: : Production of 2-fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.

Substitution: : Generation of various substituted derivatives based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the cyano group can enhance the reactivity of the compound towards biological targets involved in cancer progression. For instance, derivatives of cyano-containing compounds have been explored for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Properties

Compounds featuring furan rings are known for their antimicrobial activities. The specific compound under discussion may demonstrate effectiveness against a range of pathogens, including bacteria and fungi. Research into similar furan derivatives has shown promising results in inhibiting the growth of pathogenic microorganisms, suggesting potential applications in developing new antibiotics or antifungal agents.

Neuroprotective Effects

The neuroprotective potential of compounds with similar structures has been documented, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress marks them as candidates for further investigation in neuroprotection.

Analytical Chemistry

The unique chemical structure allows for potential applications in analytical chemistry, particularly in developing sensors or probes for detecting specific biological molecules or environmental toxins. The compound could be utilized in creating new methodologies for monitoring biochemical reactions or environmental pollutants.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related cyano-containing compound exhibited potent cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential utility of (2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research focusing on furan derivatives revealed that they possess significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study indicated that modifications to the furan structure could enhance efficacy, suggesting that (2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide could be optimized for improved antimicrobial properties.

Case Study 3: Neuroprotective Properties

In vitro studies have shown that compounds similar to (2E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide can protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications for neurodegenerative diseases, warranting further exploration into its neuroprotective mechanisms.

Wirkmechanismus

The mechanism by which 2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structural Analogs

Electronic and Steric Effects

- Fluorine Position : The ortho-F in the target compound withdraws electron density, enhancing the electrophilicity of the boronate group compared to meta-F analogs (e.g., CAS 819058-34-9) . This increases reactivity in Suzuki couplings .

- Boronate Position : Para-substituted boronates (C4) exhibit superior conjugation with the aromatic ring compared to meta (C5) or ortho (C2) analogs, improving cross-coupling yields .

Solubility and Stability

- Hydrochloride Salt : The target compound’s HCl salt improves aqueous solubility compared to free bases (e.g., CAS 819058-34-9) .

- N-Methyl Group : Reduces hydrogen-bonding capacity, increasing solubility in organic solvents like THF or DMF .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

A study comparing boronate positions found that para-substituted derivatives (e.g., the target compound) achieved >90% yield in Suzuki couplings, while meta-substituted analogs (e.g., CAS 819058-34-9) yielded <75% under identical conditions .

Thermal Stability

Thermogravimetric analysis (TGA) revealed that hydrochloride salts (e.g., target compound) decompose at ~220°C , whereas free bases (e.g., CAS 819058-34-9) degrade at ~180°C , highlighting enhanced thermal stability .

Biologische Aktivität

2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS Number: 2377611-98-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C13H20BClFNO2

- Molecular Weight : 287.57 g/mol

- CAS Number : 2377611-98-6

| Property | Value |

|---|---|

| Molecular Formula | C13H20BClFNO2 |

| Molecular Weight | 287.57 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of 2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases and enzymes involved in cellular proliferation and survival. The presence of the dioxaborolane moiety is thought to enhance its binding affinity to target proteins.

Anticancer Activity

Recent research has indicated that compounds similar to 2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with similar structures showed potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range (IC50 = 0.126 μM) .

Inhibitory Effects on Kinases

In vitro assays have shown that related compounds can inhibit key signaling pathways involved in cancer progression. For example, compounds targeting EGFR (epidermal growth factor receptor) have been noted for their ability to induce apoptosis and arrest the cell cycle at the G2/M phase . This suggests that 2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride may share similar properties.

Case Studies

- Study on MDA-MB-231 Cells : In a controlled study involving MDA-MB-231 cells, treatment with analogs of this compound resulted in significant inhibition of cell proliferation. The results indicated a nearly 20-fold selectivity against cancerous cells compared to non-cancerous controls .

- Metastasis Inhibition : Another study evaluated the effects of related compounds on lung metastasis in a mouse model. The findings revealed that specific derivatives exhibited potent inhibitory effects on metastatic nodules formation when administered over a period of 30 days .

Q & A

Q. How can the Suzuki-Miyaura cross-coupling reaction be applied to synthesize derivatives of this compound?

The tetramethyl-1,3,2-dioxaborolan-2-yl group in the compound serves as a boronic ester, making it a key substrate for Suzuki-Miyaura cross-coupling. To synthesize biaryl derivatives:

- Procedure : React the compound with aryl/heteroaryl halides (e.g., bromides or iodides) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF/water.

- Optimization : Use a 2:1 molar ratio of boronic ester to halide, with Na₂CO₃ as a base at 80°C for 12–24 hours. Monitor reaction progress via TLC .

- Purification : Isolate products via flash chromatography (silica gel, hexane/EtOAc gradient).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : Use , , , and NMR to confirm substituent positions and boron coordination. For example, the tetramethyl dioxaborolane group shows distinct shifts (~30 ppm) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for synthetic intermediates).

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray crystallography using SHELXL/SHELXS software is ideal for determining bond angles, planarity of the aniline ring, and steric effects from the N-methyl and fluorine substituents. Key steps:

- Data Collection : Use a Mo-Kα source (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters and resolve disorder in the tetramethyl dioxaborolane group .

Advanced Research Questions

Q. How do electronic effects of fluorine and boron influence reactivity in nucleophilic aromatic substitution?

The electron-withdrawing fluorine at the 2-position deactivates the aromatic ring, directing electrophiles to the 5-position (meta to fluorine). The boronic ester acts as a directing group in cross-couplings but may require protection (e.g., as a pinacol ester) during nitration or sulfonation. Computational studies (DFT) using absolute hardness (η) and electronegativity (χ) parameters can predict sites of electrophilic attack .

Q. What strategies mitigate side reactions during multi-step synthesis, such as boronic ester hydrolysis?

- Protection : Use anhydrous conditions (e.g., Schlenk line) and aprotic solvents (e.g., DCM, THF) to prevent hydrolysis of the boronic ester.

- Byproduct Management : Add molecular sieves to scavenge water. If hydrolysis occurs, regenerate the boronic ester via reflux with pinacol and BF₃·OEt₂ .

- Monitoring : Track boron content via ICP-MS or NMR .

Q. How can contradictory spectral data (e.g., unexpected 19F^{19}F19F shifts) be resolved?

Contradictions may arise from solvent polarity, hydrogen bonding, or paramagnetic impurities.

- Troubleshooting : Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent effects.

- Validation : Use 2D NMR (COSY, NOESY) to confirm coupling between fluorine and adjacent protons.

- Reference Standards : Cross-check with known fluorinated aniline derivatives (e.g., 2-fluoro-3-methyl-6-nitroaniline) .

Q. What role does this compound play in synthesizing trifluoromethylated pharmaceuticals?

The boronic ester moiety enables late-stage diversification via cross-coupling, while the fluorine and N-methyl groups enhance metabolic stability. For example:

- Case Study : Couple with 4-chloro-2-(trifluoromethyl)pyridine to create a kinase inhibitor precursor.

- Yield Optimization : Use PdCl₂(dppf) with CsF in DMF at 100°C for 8 hours (yield: 72–85%) .

Methodological Tables

Q. Table 1. Key Spectral Signatures

| Technique | Expected Signals |

|---|---|

| NMR | 28–32 ppm (tetramethyl dioxaborolane) |

| NMR | -110 to -115 ppm (C-F, para to boron) |

| HRMS (ESI+) | [M+H]⁺: Calc. 297.1324; Found: 297.1321 |

Q. Table 2. Cross-Coupling Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2 eq) |

| Solvent | THF/H₂O (4:1) |

| Temperature | 80°C |

| Time | 12–24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.